![molecular formula C16H19N3O3S B2396430 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097858-85-8](/img/structure/B2396430.png)
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a pyrrolidine derivative and is commonly referred to as TAK-915.
Wirkmechanismus
TAK-915 acts as a selective antagonist for GPR3. By blocking the activity of this receptor, TAK-915 can modulate intracellular signaling pathways that are involved in the pathogenesis of various diseases. The exact mechanism of action of TAK-915 is still under investigation, but it is believed to involve the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-915 has been found to improve cognitive function, reduce anxiety-like behavior, and have antidepressant-like effects. TAK-915 has also been shown to have neuroprotective effects and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-915 is its selectivity for GPR3. This makes it a valuable tool for studying the role of this receptor in various diseases. However, the limitations of TAK-915 include its low solubility and poor pharmacokinetic properties. These limitations make it challenging to administer TAK-915 in vivo and may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of TAK-915. One potential area of research is the development of more potent and selective GPR3 antagonists. Another area of research is the investigation of the role of GPR3 in other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, the development of more efficient synthesis methods and better pharmacokinetic properties could improve the therapeutic potential of TAK-915.
Conclusion:
In conclusion, TAK-915 is a promising compound that has shown potential therapeutic properties in preclinical studies. Its selective antagonism of GPR3 makes it a valuable tool for studying the role of this receptor in various diseases. However, further research is needed to fully understand the mechanism of action and therapeutic potential of TAK-915.
Synthesemethoden
The synthesis of TAK-915 involves the reaction between 2-(4-ethoxyphenyl)-1-bromoethan-1-one and 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using chromatography techniques to obtain TAK-915 in high purity.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been studied extensively for its potential therapeutic properties. It has been found to be a potent and selective antagonist for the G protein-coupled receptor 3 (GPR3). GPR3 is a receptor that is involved in the regulation of intracellular signaling pathways and has been linked to various diseases, including Alzheimer’s disease, depression, and anxiety. TAK-915 has shown promising results in preclinical studies for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)9-16(20)19-8-7-14(11-19)22-15-10-17-23-18-15/h3-6,10,14H,2,7-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWRVLMCWXDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

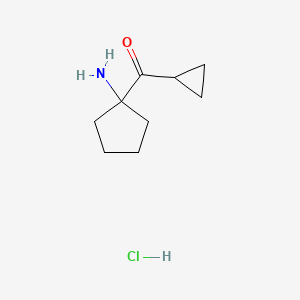
![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)
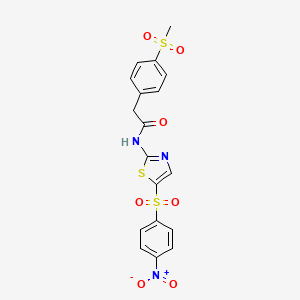
![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

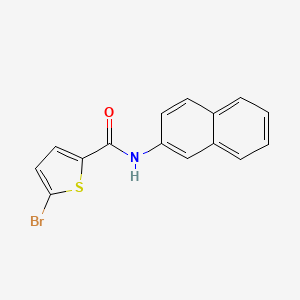
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
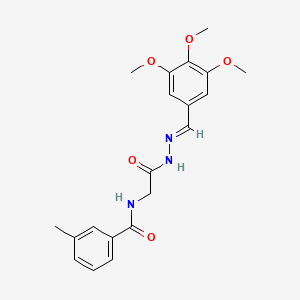
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)
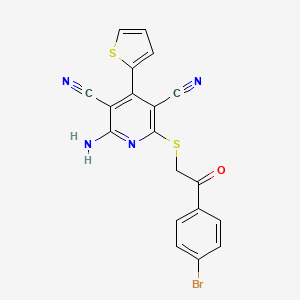
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)